3-Methoxyadamantane-1-carboxylic acid
Description
3-Methoxyadamantane-1-carboxylic acid is a derivative of adamantane, a rigid tricyclic hydrocarbon known for its thermal stability and unique geometry. This compound features a methoxy (-OCH₃) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position of the adamantane framework. The methoxy group introduces electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions compared to other substituents .
Properties
IUPAC Name |
3-methoxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-12-5-8-2-9(6-12)4-11(3-8,7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKGLXSYYLLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the methoxylation of 1-adamantanecarboxylic acid. This can be achieved through the reaction of 1-adamantanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of 3-Methoxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-hydroxyadamantane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-methoxyadamantane-1-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products:
- 3-Hydroxyadamantane-1-carboxylic acid
- 3-Methoxyadamantane-1-methanol
- 3-Chloroadamantane-1-carboxylic acid
Scientific Research Applications
3-Methoxyadamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 3-Methoxyadamantane-1-carboxylic acid largely depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
3-Hydroxyadamantane-1-carboxylic Acid
- Structure : Replaces the methoxy group with a hydroxyl (-OH) group.
- Molecular Formula : C₁₁H₁₆O₃ (CAS 42711-75-1) .
- Physical Properties : Melting point of 203–204°C, indicative of strong hydrogen bonding due to the -OH group .
- Reactivity : The hydroxyl group increases acidity (pKa ~4–5 for similar carboxylic acids) and susceptibility to oxidation compared to the methoxy analog.
- Applications: Potential use in metal coordination chemistry, as seen in copper complexes derived from triazole-substituted adamantane carboxylic acids .
- Safety : Incompatible with oxidizing agents and bases; may decompose into CO, CO₂, or acrid fumes .
3-Chloroadamantane-1-carboxylic Acid
Methyl 3-Hydroxyadamantane-1-carboxylate
- Structure : Ester derivative with a methyl group replacing the carboxylic acid proton (CAS 68435-07-4) .
- Physical Properties : Increased lipophilicity compared to the carboxylic acid form, altering bioavailability and metabolic pathways.
- Reactivity : Susceptible to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid.
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic Acid
- Structure : Features additional methyl groups and a carboxymethyl (-CH₂COOH) substituent (CAS 1338494-81-7) .
- Steric Effects : Bulky substituents may hinder chemical interactions or enzymatic activity, making it suitable for specialized applications like rigid molecular scaffolds.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : Microwave-assisted synthesis (e.g., for carboxamide derivatives ) could be adapted for the methoxy analog, though specific protocols require further exploration.
- Safety Considerations : Similar to the hydroxy derivative, the methoxy compound may require precautions against inhalation and skin contact, with storage in airtight containers .
Biological Activity
3-Methoxyadamantane-1-carboxylic acid is an interesting compound within the adamantane family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
3-Methoxyadamantane-1-carboxylic acid can be synthesized through various methods, often involving the functionalization of the adamantane core. The compound features a methoxy group and a carboxylic acid group attached to the adamantane structure, which is crucial for its biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of adamantane, including 3-methoxyadamantane-1-carboxylic acid, exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial activity against various bacterial strains, revealing that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria and fungi such as Candida albicans .
Cytotoxicity Studies
Cytotoxicity was evaluated using the MTT assay on several cell lines, including A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer). The results indicated that the tested derivatives did not cause statistically significant changes in cell proliferation at the concentrations tested, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism by which 3-methoxyadamantane-1-carboxylic acid exerts its effects may involve interactions with cellular enzymes or receptors. Molecular docking studies have suggested potential binding modes with cholinesterase enzymes, indicating a possible role in neuroprotection or modulation of neurotransmitter levels .
Comparative Biological Activity Table
| Activity Type | Tested Compound | MIC (µg/mL) | Cell Lines Tested | Cytotoxicity Result |
|---|---|---|---|---|
| Antimicrobial | 3-Methoxyadamantane-1-carboxylic acid | 62.5 - 1000 | A549, T47D, L929, HeLa | No significant changes |
| Cytotoxicity | Various adamantane derivatives | N/A | A549, T47D, L929, HeLa | Favorable safety profile |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of adamantane derivatives, 3-methoxyadamantane-1-carboxylic acid was found to be particularly effective against Staphylococcus epidermidis and Candida albicans. The compound's ability to inhibit these pathogens suggests potential applications in treating infections caused by resistant strains .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of adamantane derivatives. The binding affinity of 3-methoxyadamantane-1-carboxylic acid to cholinesterase enzymes was evaluated using molecular docking simulations. The results indicated a promising interaction that could lead to further exploration in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
